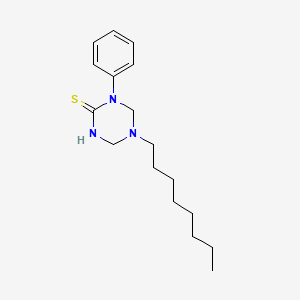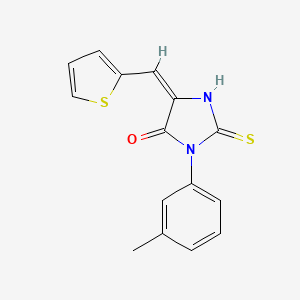![molecular formula C19H21N3O3S B10943080 3-(naphthalen-2-ylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10943080.png)
3-(naphthalen-2-ylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound that features a naphthylsulfonyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE: shares structural similarities with other sulfonyl and pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyl-N-(3-pyrazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C19H21N3O3S/c23-19(20-10-3-12-22-13-4-11-21-22)9-14-26(24,25)18-8-7-16-5-1-2-6-17(16)15-18/h1-2,4-8,11,13,15H,3,9-10,12,14H2,(H,20,23) |
InChI Key |
YSWAXIRZDUKRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NCCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B10943007.png)
![N-benzyl-2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10943014.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzenesulfonamide](/img/structure/B10943027.png)
![2,4-Difluorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10943031.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943047.png)
![Methyl 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943050.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10943052.png)

![7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943061.png)
![1-(3-ethoxypropyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10943068.png)
![N-(2-chloropyridin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10943074.png)
